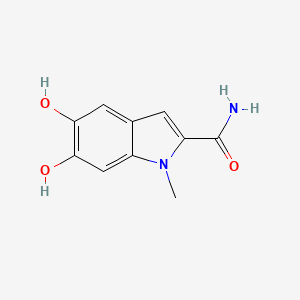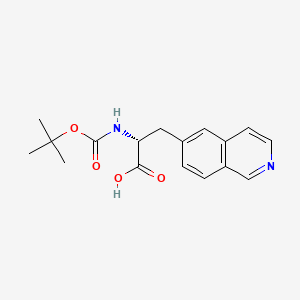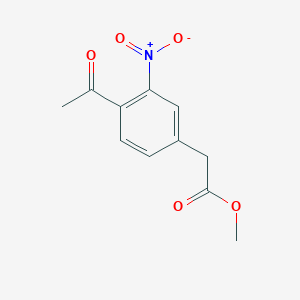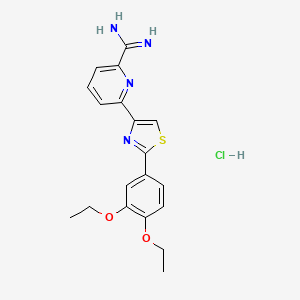![molecular formula C15H14O B13661289 Cyclohepta[b]naphthalene-1-one](/img/structure/B13661289.png)
Cyclohepta[b]naphthalene-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohepta[b]naphthalene-1-one is a polycyclic aromatic ketone with a unique structure that combines a seven-membered ring fused to a naphthalene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclohepta[b]naphthalene-1-one can be synthesized through several methods. One common approach involves the cyclization of methyl 3-(1-naphthoyl)propionate, which forms 2,3-dihydrocyclohepta[de]naphthalene-1,4-dione. This intermediate can be further dehydrogenated to yield the desired ketone .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organic chemistry techniques such as Friedel-Crafts acylation and subsequent cyclization reactions. The use of catalysts and controlled reaction conditions is crucial to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclohepta[b]naphthalene-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Friedel-Crafts acylation or alkylation reactions often employ aluminum chloride (AlCl₃) as a catalyst.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Cyclohepta[b]naphthalene-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of Cyclohepta[b]naphthalene-1-one and its derivatives involves interactions with various molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
Cyclohepta[de]naphthalene-1,4-dione: An intermediate in the synthesis of Cyclohepta[b]naphthalene-1-one.
Azulene: A nonalternant hydrocarbon with a similar seven-membered ring structure.
Phenalenone: Another polycyclic aromatic ketone with comparable reactivity.
Uniqueness: this compound is unique due to its specific ring fusion and the presence of a ketone group, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C15H14O |
|---|---|
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
7,8,9,10-tetrahydrocyclohepta[b]naphthalen-6-one |
InChI |
InChI=1S/C15H14O/c16-15-8-4-3-7-13-9-11-5-1-2-6-12(11)10-14(13)15/h1-2,5-6,9-10H,3-4,7-8H2 |
InChI-Schlüssel |
RWZJQVYHDLCWNB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)C2=CC3=CC=CC=C3C=C2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




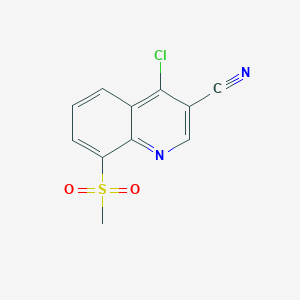

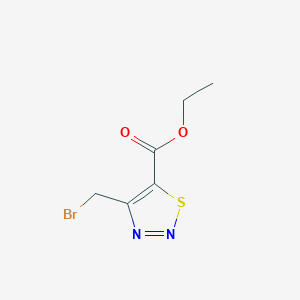
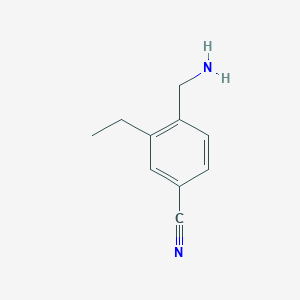
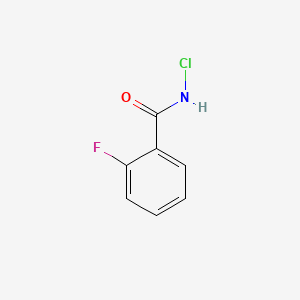
![6-Fluoro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13661254.png)


